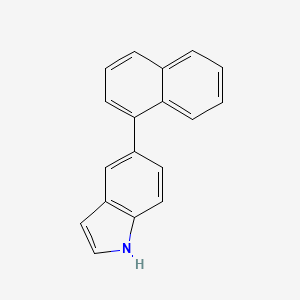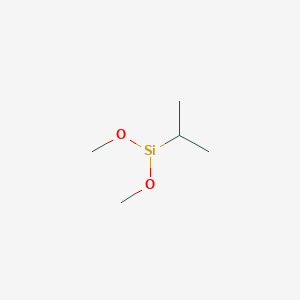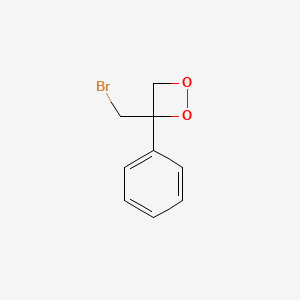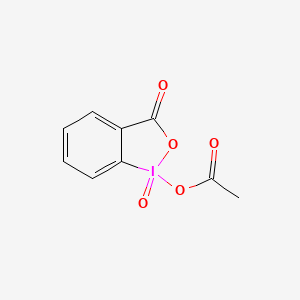
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a benzene ring and octyl chains on the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-diaminobenzene and terminal alkynes.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions, which include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine undergoes several types of chemical reactions:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine involves its interaction with molecular targets through its ethynyl and octyl groups. These interactions can lead to the formation of π-conjugated systems, which are crucial for its electronic properties. The compound can also participate in various chemical reactions that modify its structure and functionality.
相似化合物的比较
Similar Compounds
1,4-Diethynylbenzene: A simpler analog with only ethynyl groups attached to the benzene ring.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine with butyl groups on the nitrogen atoms.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups.
Uniqueness
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is unique due to the presence of both ethynyl and long octyl chains, which impart distinct electronic and steric properties. This combination makes it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
159452-53-6 |
|---|---|
分子式 |
C42H72N2 |
分子量 |
605.0 g/mol |
IUPAC 名称 |
2,5-diethynyl-1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H72N2/c1-7-13-17-21-25-29-33-43(34-30-26-22-18-14-8-2)41-37-40(12-6)42(38-39(41)11-5)44(35-31-27-23-19-15-9-3)36-32-28-24-20-16-10-4/h5-6,37-38H,7-10,13-36H2,1-4H3 |
InChI 键 |
VMFPKULGUBBDHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC(=C(C=C1C#C)N(CCCCCCCC)CCCCCCCC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

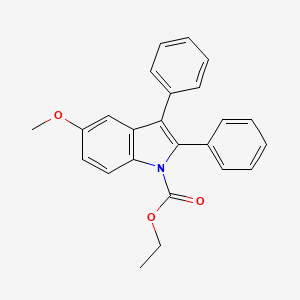
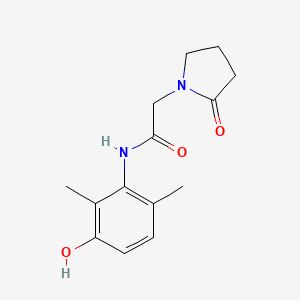




![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

